(S)-6-Benzhydryl-1-phenyl-2,6-diazaspiro[3.3]heptane
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Overview
Description
(S)-6-Benzhydryl-1-phenyl-2,6-diazaspiro[33]heptane is a complex organic compound featuring a spirocyclic structure The spiro[33]heptane core is known for its unique three-dimensional shape, which makes it a valuable scaffold in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-Benzhydryl-1-phenyl-2,6-diazaspiro[3.3]heptane typically involves the formation of the spirocyclic core followed by the introduction of the benzhydryl and phenyl groups. One common method involves the reaction of alkenes with amides in the presence of triflic anhydride and a base such as collidine or lutidine. The reaction is carried out in 1,2-dichloroethane under reflux conditions for 16 hours, followed by purification through vacuum distillation or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(S)-6-Benzhydryl-1-phenyl-2,6-diazaspiro[3.3]heptane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzhydryl and phenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(S)-6-Benzhydryl-1-phenyl-2,6-diazaspiro[3.3]heptane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of (S)-6-Benzhydryl-1-phenyl-2,6-diazaspiro[3.3]heptane involves its interaction with specific molecular targets in the body. The spirocyclic structure allows it to fit into unique binding sites on proteins, potentially inhibiting or modulating their activity. This compound may interact with enzymes, receptors, or other proteins, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane: Known for its rigid structure and use as a bioisostere.
Cubane: Another rigid, three-dimensional scaffold used in medicinal chemistry.
Bicyclo[2.2.2]octane: Used as a bioisostere with collinear exit vectors.
Uniqueness
(S)-6-Benzhydryl-1-phenyl-2,6-diazaspiro[3.3]heptane is unique due to its non-collinear exit vectors, which allow it to mimic the structure of mono-, meta-, and para-substituted phenyl rings in drugs . This property makes it a versatile scaffold in drug design, offering potential advantages over other bioisosteres.
Properties
Molecular Formula |
C24H24N2 |
---|---|
Molecular Weight |
340.5 g/mol |
IUPAC Name |
(7S)-2-benzhydryl-7-phenyl-2,6-diazaspiro[3.3]heptane |
InChI |
InChI=1S/C24H24N2/c1-4-10-19(11-5-1)22(20-12-6-2-7-13-20)26-17-24(18-26)16-25-23(24)21-14-8-3-9-15-21/h1-15,22-23,25H,16-18H2/t23-/m0/s1 |
InChI Key |
MNGGARJFTALDHB-QHCPKHFHSA-N |
Isomeric SMILES |
C1C2(CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4)[C@@H](N1)C5=CC=CC=C5 |
Canonical SMILES |
C1C2(CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4)C(N1)C5=CC=CC=C5 |
Origin of Product |
United States |
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